beta-L-fucose 1-phosphate
Overview
Description
Beta-L-fucose 1-phosphate is a small molecule with the molecular formula C6H13O8P . It is also known by other names such as 6-Deoxy-1-O-phosphono-β-L-galactopyranose . It is a key metabolite in human-gut microbiome interactions .
Synthesis Analysis
Beta-L-fucose 1-phosphate is synthesized by the enzyme GTP fucose pyrophosphorylase (GFPP), which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .
Molecular Structure Analysis
The molecular structure of beta-L-fucose 1-phosphate consists of 6 carbon atoms, 13 hydrogen atoms, 8 oxygen atoms, and 1 phosphorus atom . The structure is characterized by 5 defined stereocentres .
Chemical Reactions Analysis
Beta-L-fucose 1-phosphate is a substrate and product to identify, differentiate and characterize GTP fucose pyrophosphorylase (GFPP) involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .
Physical And Chemical Properties Analysis
Beta-L-fucose 1-phosphate has a density of 1.8±0.1 g/cm3, a boiling point of 519.4±60.0 °C at 760 mmHg, and a flash point of 267.9±32.9 °C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 2 freely rotating bonds . It is soluble in water at 50 mg/mL .
Scientific Research Applications
1. Enzymatic Synthesis and Applications
Beta-L-fucose 1-phosphate plays a pivotal role in enzymatic synthesis processes. The enzyme L-fucose kinase, found in pig liver extracts, catalyzes the phosphorylation of L-fucose, resulting in the production of beta-L-fucose 1-phosphate. This enzymatic reaction is crucial for the preparation of this compound, which is then used for various biochemical applications (Ishihara, Massaro, & Heath, 1968).
2. Role in Fucosylation Processes
Beta-L-fucose 1-phosphate is integral in the fucosylation process, where it serves as a donor substrate for fucosyltransferases. These enzymes transfer fucose residues to various biomolecules, an essential step in the synthesis of complex heterooligosaccharides. The production of GDP-fucose, an activated form of fucose, from beta-L-fucose 1-phosphate is a key step in this process (Stiller & Thiem, 1992).
3. Use in Biochemical and Medicinal Chemistry Research
The compound is used in the synthesis of various biochemical and medicinal chemistry compounds. For instance, it has been utilized in the large-scale synthesis of beta-L-fucopyranosyl phosphate, which is a precursor for the preparation of activated sugar nucleosides like GDP-beta-L-fucose. This process is significant for developing glycosylation-related drugs and research tools (Adelhorst & Whitesides, 1993).
4. Research in Glycoprotein Synthesis
Beta-L-fucose 1-phosphate is also a critical substrate in the synthesis of glycoproteins. Its conversion into GDP-fucose, which is then used in the glycosylation of proteins, is a vital process in cell biology and has implications for understanding various biological processes and diseases (Yurchenco & Atkinson, 1975).
5. Involvement in Genetic Disorders
Recent research has identified that pathogenic variants in FUK, the gene encoding fucokinase responsible for converting L-fucose to fucose-1-phosphate, can lead to congenital disorders of glycosylation. This highlights the importance of beta-L-fucose 1-phosphate in human health and disease (Ng et al., 2018).
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVXQARCLQPGIR-SXUWKVJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310005 | |
Record name | β-L-Fucopyranosyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fucose 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-L-fucose 1-phosphate | |
CAS RN |
16562-59-7, 28553-11-9 | |
Record name | β-L-Fucopyranosyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fucopyranosyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-L-Fucopyranosyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fucose 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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